molecular formula C9H12N2OS B6203552 (4-methoxy-2-methylphenyl)thiourea CAS No. 88884-40-6

(4-methoxy-2-methylphenyl)thiourea

Cat. No.: B6203552
CAS No.: 88884-40-6
M. Wt: 196.3
InChI Key:
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Description

(4-methoxy-2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2OS It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (4-methoxy-2-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-methoxy-2-methylphenyl)thiourea can be synthesized through the reaction of (4-methoxy-2-methylphenyl)isothiocyanate with ammonia or primary amines. The reaction typically occurs in a solvent such as ethanol or methanol at room temperature. The general reaction scheme is as follows:

(4-methoxy-2-methylphenyl)isothiocyanate+NH3This compound\text{(4-methoxy-2-methylphenyl)isothiocyanate} + \text{NH}_3 \rightarrow \text{this compound} (4-methoxy-2-methylphenyl)isothiocyanate+NH3​→this compound

Industrial Production Methods

Industrial production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(4-methoxy-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a similar structure but lacking the (4-methoxy-2-methylphenyl) group.

    (4-methoxyphenyl)thiourea: Similar structure but without the methyl group.

    (2-methylphenyl)thiourea: Similar structure but without the methoxy group.

Uniqueness

(4-methoxy-2-methylphenyl)thiourea is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. These groups can influence the compound’s reactivity and biological activity, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-5-7(12-2)3-4-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKDXGONFFBJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607802
Record name N-(4-Methoxy-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88884-40-6
Record name N-(4-Methoxy-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxy-2-methylphenyl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound is prepared as described in Example 1 for [4-2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea but using 1-isothiocyanato-4-methoxy-2-trifluoromethyl-benzene. Title compound: ES-MS: 251.0 [M+H]+; single peak at tR=3.13 min (System 2).
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Synthesis routes and methods II

Procedure details

The title compound is prepared as described in Example 1 for [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea but using 1-isothiocyanato-4-methoxy-2-methyl-benzene. Title compound: ES-MS: 196.9 [M+H]+; single peak at tR=2.46 min (System 2).
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[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea
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